2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H13N3•2HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-cyclopropylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-cyclopropylpyrimidin-2-yl)ethan-1-amine: Another pyrimidine derivative with similar structural features.
2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine: The parent compound without the dihydrochloride salt.
Uniqueness
2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
2758000-99-4 |
---|---|
Molecular Formula |
C9H15Cl2N3 |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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